Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate

Description

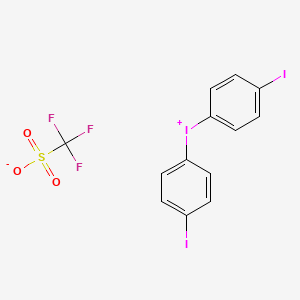

Bis(4-iodophenyl)iodonium trifluoromethanesulfonate (C₁₂H₈I₂⁺·CF₃SO₃⁻) is a symmetrical diaryliodonium salt characterized by two para-iodophenyl groups attached to a central iodine atom, with a trifluoromethanesulfonate (triflate) counterion. It is widely utilized as a precursor in radiochemistry for 18F-fluorination due to its high reactivity and efficiency in nucleophilic aromatic substitution reactions. Its symmetrical structure enhances labeling yields compared to unsymmetrical analogs . Additionally, diaryliodonium triflates are employed in photolithography as photoacid generators (PAGs) for advanced semiconductor manufacturing .

Properties

Molecular Formula |

C13H8F3I3O3S |

|---|---|

Molecular Weight |

681.98 g/mol |

IUPAC Name |

bis(4-iodophenyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C12H8I3.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |

InChI Key |

NCIWKSSBZBTLBB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of diaryliodonium triflates, including this compound, generally follows a two-step approach:

Step 1: Oxidation of the Aryl Iodide

The aryl iodide (4-iodoiodobenzene or 4-iodophenyl derivative) is oxidized to an iodine(III) intermediate using an oxidant such as meta-chloroperbenzoic acid (m-CPBA).Step 2: Ligand Exchange and Counterion Introduction

The iodine(III) intermediate undergoes ligand exchange with an arene or arylboronic acid in the presence of trifluoromethanesulfonic acid (triflic acid, TfOH) to form the diaryliodonium triflate salt.

This method can be conducted either in batch or continuous flow conditions.

Detailed Batch Preparation Procedure

A representative batch preparation method adapted from Olofsson et al. and related protocols is as follows:

| Reagent / Condition | Amount / Concentration | Notes |

|---|---|---|

| 4-Iodoiodobenzene (aryl iodide) | 5.0 mmol | Starting material |

| Meta-chloroperbenzoic acid (m-CPBA) | 5.5 mmol (1.1 equiv) | Oxidant, ≤77% purity |

| Trifluoromethanesulfonic acid (TfOH) | 10 mmol (2 equiv) | Acid to introduce triflate counterion |

| Solvent | Dichloroethane (DCE), 25 mL | Reaction medium |

| Temperature | Room temperature | Reaction conditions |

| Reaction time | 10 minutes (oxidation), followed by ligand exchange | Stirring throughout |

- In an oven-dried flask, dissolve 4-iodoiodobenzene in dichloroethane.

- Add m-CPBA portionwise under inert atmosphere (argon), stir at room temperature for about 10 minutes to form the iodine(III) intermediate.

- Slowly add trifluoromethanesulfonic acid to the mixture.

- Add an equivalent amount of 4-iodobenzene or arylboronic acid to effect ligand exchange.

- Stir the reaction mixture for an additional 10 minutes at room temperature.

- Quench the reaction by adding ice water, extract organics with diethyl ether.

- Purify the crude product by recrystallization from diethyl ether/acetone or ethanol/water mixtures to obtain pure this compound as a crystalline solid.

This method typically yields the target diaryliodonium salt in moderate to good yields (30–90%) depending on substrate purity and reaction scale.

Continuous Flow Synthesis

A more recent and scalable approach employs continuous flow microreactor technology, which offers advantages in safety, reaction control, and reproducibility, especially for exothermic oxidations.

- Two syringe pumps deliver solutions of aryl iodide and m-CPBA in dichloroethane separately.

- A third syringe pump introduces trifluoromethanesulfonic acid solution.

- The streams merge in a microreactor (e.g., PFA capillary tubing, 3 mL volume) submerged in an ultrasonic bath to enhance mixing.

- Residence time is controlled precisely (e.g., 2 seconds to 1 minute).

- The outflow is collected under inert atmosphere, solvent removed under reduced pressure.

- The residue is purified by recrystallization as in batch methods.

| Parameter | Value |

|---|---|

| Aryl iodide concentration | 0.2 M in dichloroethane |

| m-CPBA concentration | Stoichiometric to aryl iodide |

| TfOH equivalents | 2 equivalents |

| Flow rate | Total 3 mL/min |

| Residence time | 2 seconds to 1 minute |

| Temperature | Room temperature |

| Yield | Up to 89% (e.g., di-p-tolyliodonium triflate) |

This method has been demonstrated to produce bis(4-iodophenyl)iodonium triflate analogs with good yields and high purity, with superior crystallinity compared to batch methods.

Reaction Parameters Affecting Synthesis

| Parameter | Effect on Reaction | Notes |

|---|---|---|

| Oxidant (m-CPBA) amount | Insufficient leads to incomplete oxidation; excess can cause side reactions | Typically 1.1 equiv used |

| Acid (TfOH) equivalents | Controls counterion exchange and salt formation | 2 equivalents common; higher amounts can increase yield but also risk decomposition |

| Solvent | Dichloroethane preferred for solubility and stability | Alternative solvents less effective |

| Temperature | Room temperature optimal; higher temps increase side reactions | Exothermic reaction requires careful control |

| Reaction time | Short times sufficient in flow; 10-30 min in batch | Longer times can degrade product |

| Purification | Recrystallization from diethyl ether/acetone or ethanol/water | Essential for high purity and yield |

Analytical and Characterization Data

Typical characterization of this compound includes:

| Technique | Observations / Data |

|---|---|

| 1H NMR (DMSO-d6) | Aromatic protons showing characteristic doublets around δ 7.5–8.5 ppm |

| 13C NMR | Signals corresponding to aromatic carbons and triflate CF3 group |

| 19F NMR | Singlet near δ -78 ppm for trifluoromethanesulfonate anion |

| IR Spectroscopy | Strong bands near 1250 cm^-1 and 1030 cm^-1 from triflate group |

| High-Resolution Mass Spectrometry (HRMS) | M+ peak consistent with bis(4-iodophenyl)iodonium cation |

These data confirm the successful formation of the diaryliodonium triflate salt and its purity.

Summary Table of Representative Preparation Conditions and Yields

| Entry | Aryl Iodide(s) | Oxidant | Acid (TfOH) equiv | Solvent | Method | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-Iodoiodobenzene (5 mmol) | m-CPBA (5.5 mmol) | 2 equiv | Dichloroethane | Batch | 70–85 | Recrystallization purification |

| 2 | 4-Iodoiodobenzene + arylboronic acid | m-CPBA (1.1 equiv) | 2 equiv | Dichloroethane | Batch | 60–80 | Ligand exchange with boronic acid |

| 3 | 4-Iodoiodobenzene + 4-iodobenzene | m-CPBA (1.1 equiv) | 2 equiv | Dichloroethane | Flow | 80–89 | 2 s residence time, scalable |

| 4 | Various substituted iodoarenes | m-CPBA (1.1 equiv) | 2 equiv | Dichloroethane | Flow | 32–90 | Broad substrate scope |

Chemical Reactions Analysis

Types of Reactions

Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate undergoes various types of reactions, including:

Oxidation: It acts as an oxidizing agent in the oxidation of alcohols, aldehydes, and ketones.

Substitution: It participates in electrophilic aromatic substitution reactions, where it can introduce iodine atoms into aromatic rings.

Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds[][2].

Common Reagents and Conditions

Common reagents used with this compound include bases like sodium hydroxide and solvents such as chloroform and methanol. The reactions often occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound include iodinated aromatic compounds, oxidized organic molecules, and various coupling products depending on the specific reaction conditions and substrates used[3][3].

Scientific Research Applications

Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various reactions.

Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals and diagnostic agents.

Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate involves the transfer of iodine atoms or the generation of reactive iodine species. These reactive intermediates can then participate in various organic transformations, leading to the formation of desired products. The compound’s ability to act as an oxidizing agent is attributed to the hypervalent iodine center, which can undergo redox cycling .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -I, -Br, -Cl) enhance electrophilicity, favoring nucleophilic substitutions like 18F-fluorination. Symmetrical structures (e.g., Bis(4-iodophenyl)) provide higher yields due to balanced charge distribution .

- Bulky groups (e.g., -tert-butyl) reduce synthesis yields (e.g., 22% for Bis(4-tert-butylphenyl)) due to steric hindrance but improve thermal stability for photolithography applications .

- Methoxy groups (-OCH₃) in unsymmetrical salts lower fluorination efficiency compared to symmetrical analogs .

Physical and Chemical Properties

| Property | Bis(4-iodophenyl)iodonium triflate | Bis(4-tert-butylphenyl)iodonium triflate | Bis(4-bromophenyl)iodonium triflate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~630 (estimated) | 542.39 | 587.97 |

| Melting Point | Not reported | 237°C | Not reported |

| Solubility | Soluble in polar aprotic solvents | Soluble in DMF, acetonitrile | Soluble in DMSO, ether |

| Stability | Stable under dry conditions | High thermal stability | Sensitive to light |

Notes:

- Higher molecular weight in iodinated derivatives may reduce solubility compared to brominated or chlorinated analogs.

- Bis(4-tert-butylphenyl) triflate’s high melting point (237°C) suits high-temperature lithography processes .

Biological Activity

Introduction

Bis(4-iodophenyl)iodonium trifluoromethanesulfonate is a hypervalent iodine compound belonging to the class of diaryliodonium salts. These compounds are notable for their stability and versatility in organic synthesis, particularly due to the presence of iodine, which imparts significant reactivity. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as antimicrobial agents and in radiopharmaceuticals.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Where:

- I represents the central iodine atom.

- CHI denotes the 4-iodophenyl groups.

- OTf indicates the trifluoromethanesulfonate group.

This compound exhibits unique properties due to its hypervalent iodine structure, which enhances its reactivity in various chemical reactions.

Antimicrobial Properties

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties. The release of iodine species from iodonium compounds has been shown to exhibit significant antimicrobial effects, making them of interest in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of several iodonium salts, including this compound. The results indicated that these compounds could effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the generation of reactive iodine species that disrupt bacterial cell walls and metabolic pathways.

Radiopharmaceutical Applications

Additionally, this compound has potential applications in radiopharmaceuticals. Its ability to form stable complexes with radioactive isotopes makes it suitable for imaging and therapeutic applications.

Research Findings

Recent studies have demonstrated that derivatives of this compound can be labeled with isotopes such as Gallium-68 and used in positron emission tomography (PET) imaging. These studies revealed that the labeled compounds exhibited high stability in biological systems and favorable biodistribution profiles, indicating their potential for clinical applications.

Comparative Analysis of Iodonium Compounds

The following table summarizes key properties and biological activities of various iodonium compounds compared to this compound:

| Compound Name | Structure Features | Antimicrobial Activity | Radiopharmaceutical Potential |

|---|---|---|---|

| Bis(4-iodophenyl)iodonium triflate | Two 4-iodophenyl groups | High | Yes |

| Diphenyliodonium chloride | Two phenyl groups | Moderate | No |

| Bis(4-fluorophenyl)iodonium triflate | Fluorine substituents | Low | Yes |

| Bis(4-tert-butylphenyl)iodonium triflate | Alkyl substituents | Moderate | No |

Synthesis Methods

Various methods have been developed for synthesizing this compound. A notable method involves the reaction of 4-iodobenzene with iodine in the presence of a trifluoromethanesulfonic acid catalyst. This method yields high purity products with good yields.

Synthesis Example

A typical synthetic route may include:

- Reactants : 4-Iodobenzene, iodine, trifluoromethanesulfonic acid.

- Conditions : Reflux in a suitable solvent (e.g., dichloroethane).

- Yield : Approximately 70–85% based on starting materials.

Q & A

Q. What are the standard synthetic routes for Bis(4-iodophenyl)iodonium trifluoromethanesulfonate, and how can its purity be validated?

Methodological Answer: The synthesis typically involves iodonium salt formation via oxidative coupling of 4-iodophenyl precursors using trifluoromethanesulfonic acid as a catalyst. Key steps include:

- Oxidative coupling : Reacting bis(4-iodophenyl)iodide with trifluoromethanesulfonic acid under inert conditions (argon/nitrogen) .

- Purification : Recrystallization from dichloromethane/hexane mixtures to remove unreacted precursors.

- Characterization :

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation of the iodonium center. Avoid exposure to moisture (triflate is hygroscopic) .

- Handling : Use gloveboxes under inert gas (argon) for weighing/reacting. Pre-dry solvents (e.g., THF, DCM) over molecular sieves to minimize hydrolysis .

Q. What role does the trifluoromethanesulfonate counterion play in its reactivity?

Methodological Answer: The triflate (OTf⁻) acts as a non-coordinating anion , enhancing the electrophilicity of the iodonium center. This facilitates:

- Aryl transfer reactions : Efficient coupling with nucleophiles (e.g., thiols, amines) in SNAr mechanisms.

- Thermal stability : Lower lattice energy compared to smaller anions (e.g., Cl⁻), reducing decomposition during exothermic reactions .

Advanced Research Questions

Q. How can mechanistic studies distinguish between radical vs. polar pathways in iodonium-mediated arylations?

Methodological Answer: Design experiments to probe reaction intermediates:

- Radical traps : Add TEMPO or BHT to quench radical chains; monitor yield suppression via GC-MS .

- Electrochemical analysis : Measure redox potentials (cyclic voltammetry) to assess iodonium’s propensity for single-electron transfer .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to track proton sources in polar pathways .

Q. How do researchers resolve contradictions in reported catalytic activity across different substrates?

Methodological Answer:

- Theoretical framework : Link reactivity trends to Hammett parameters (σ⁺) of substituents on aryl rings. Electron-withdrawing groups (e.g., -I, -CF₃) enhance electrophilicity .

- Factorial design : Systematically vary substrate electronic/steric properties and reaction conditions (temperature, solvent polarity) to identify outliers .

- DFT calculations : Model transition states to rationalize steric hindrance or electronic mismatches .

Q. What advanced characterization techniques are critical for studying its decomposition pathways?

Methodological Answer:

Q. How can this compound be optimized for use in flow chemistry or catalytic cycles?

Methodological Answer:

- Immobilization : Anchor iodonium salts on silica-supported ionic liquids to enhance recyclability .

- Microfluidic screening : Use segmented flow reactors to test residence time and temperature effects on yield .

- In situ spectroscopy : Monitor reaction progress via Raman or IR probes to adjust parameters dynamically .

Q. What strategies mitigate competing side reactions (e.g., protodeiodination) during arylations?

Methodological Answer:

- Additive screening : Introduce silver salts (AgOTf) to sequester iodide byproducts, suppressing reverse reactions .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize cationic intermediates .

- Low-temperature protocols : Conduct reactions at –20°C to slow decomposition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.